Xaliproden hydrochloride
Xaliproden hydrochloride
Xaliproden hydrochloride is a member of naphthalenes.
Xaliproden Hydrochloride is the hydrochloride salt of xaliproden, an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor.
Xaliproden Hydrochloride is the hydrochloride salt of xaliproden, an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor.
Brand Name:
Vulcanchem
CAS No.:
90494-79-4
VCID:
VC21090417
InChI:
InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H
SMILES:
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl
Molecular Formula:
C24H23ClF3N
Molecular Weight:
417.9 g/mol
Xaliproden hydrochloride
CAS No.: 90494-79-4
Cat. No.: VC21090417
Molecular Formula: C24H23ClF3N
Molecular Weight: 417.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Xaliproden hydrochloride is a member of naphthalenes. Xaliproden Hydrochloride is the hydrochloride salt of xaliproden, an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor. |
|---|---|
| CAS No. | 90494-79-4 |
| Molecular Formula | C24H23ClF3N |
| Molecular Weight | 417.9 g/mol |
| IUPAC Name | 1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride |
| Standard InChI | InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H |
| Standard InChI Key | WVHBEIJGAINUBW-UHFFFAOYSA-N |
| SMILES | C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl |
| Canonical SMILES | C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl |
| Appearance | Solid powder |
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